1-cyclopentyl-4-ethynylbenzene
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Overview
Description
1-Cyclopentyl-4-ethynylbenzene is an organic compound characterized by a benzene ring substituted with a cyclopentyl group and an ethynyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Cyclopentyl-4-ethynylbenzene can be synthesized through a multi-step process involving the formation of the cyclopentyl and ethynyl substituents on the benzene ring. One common method involves the use of electrophilic aromatic substitution reactions to introduce the cyclopentyl group, followed by a Sonogashira coupling reaction to attach the ethynyl group .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions .
Chemical Reactions Analysis
Types of Reactions: 1-Cyclopentyl-4-ethynylbenzene undergoes various chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form carbonyl compounds.
Reduction: The benzene ring can be hydrogenated under specific conditions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Catalysts like palladium on carbon (Pd/C) under hydrogen gas.
Substitution: Electrophiles such as bromine or nitronium ions in the presence of a Lewis acid catalyst.
Major Products Formed:
Oxidation: Formation of carbonyl compounds.
Reduction: Formation of cyclohexyl derivatives.
Substitution: Formation of various substituted benzene derivatives.
Scientific Research Applications
1-Cyclopentyl-4-ethynylbenzene has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Studied for its potential interactions with biological molecules.
Medicine: Investigated for its potential pharmacological properties.
Industry: Utilized in the development of new materials and chemical processes .
Mechanism of Action
The mechanism of action of 1-cyclopentyl-4-ethynylbenzene involves its interaction with specific molecular targets. The ethynyl group can participate in π-π interactions with aromatic systems, while the cyclopentyl group can influence the compound’s steric properties. These interactions can affect the compound’s binding affinity and reactivity with various biological and chemical targets .
Comparison with Similar Compounds
- 1-Cyclopentyl-4-methylbenzene
- 1-Cyclopentyl-4-ethynylcyclohexane
- 1-Cyclopentyl-4-ethynylphenol
Uniqueness: 1-Cyclopentyl-4-ethynylbenzene is unique due to the presence of both cyclopentyl and ethynyl groups on the benzene ring. This combination of substituents imparts distinct chemical and physical properties, making it a valuable compound for various applications .
Properties
CAS No. |
194484-38-3 |
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Molecular Formula |
C13H14 |
Molecular Weight |
170.25 g/mol |
IUPAC Name |
1-cyclopentyl-4-ethynylbenzene |
InChI |
InChI=1S/C13H14/c1-2-11-7-9-13(10-8-11)12-5-3-4-6-12/h1,7-10,12H,3-6H2 |
InChI Key |
XWGBQIRUXWSNPN-UHFFFAOYSA-N |
Canonical SMILES |
C#CC1=CC=C(C=C1)C2CCCC2 |
Purity |
90 |
Origin of Product |
United States |
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